Tert-butyl 5-bromo-3,3-dimethylpentanoate
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Overview
Description
Tert-butyl 5-bromo-3,3-dimethylpentanoate is an organic compound with the molecular formula C11H21BrO2. It is a brominated ester, characterized by the presence of a tert-butyl group and a bromine atom attached to a pentanoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-3,3-dimethylpentanoate typically involves the esterification of 5-bromo-3,3-dimethylpentanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-bromo-3,3-dimethylpentanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of substituted pentanoates.
Reduction: Formation of 5-bromo-3,3-dimethylpentanol.
Oxidation: Formation of 5-bromo-3,3-dimethylpentanoic acid.
Scientific Research Applications
Tert-butyl 5-bromo-3,3-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-3,3-dimethylpentanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the electronic effects of the tert-butyl and bromine substituents, which influence the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: Similar in structure but contains a pyridine ring.
Tert-butyl 5-bromo-3-methoxypyridin-2-ylcarbamate: Contains a methoxy group and a pyridine ring.
Tert-butyl 5-bromo-2,3-difluorophenylcarbamate: Contains difluorophenyl and carbamate groups.
Uniqueness
Tert-butyl 5-bromo-3,3-dimethylpentanoate is unique due to its specific combination of a tert-butyl group, a bromine atom, and a pentanoate backbone. This structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C11H21BrO2 |
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Molecular Weight |
265.19 g/mol |
IUPAC Name |
tert-butyl 5-bromo-3,3-dimethylpentanoate |
InChI |
InChI=1S/C11H21BrO2/c1-10(2,3)14-9(13)8-11(4,5)6-7-12/h6-8H2,1-5H3 |
InChI Key |
BSZHVIHSUDKWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C)(C)CCBr |
Origin of Product |
United States |
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